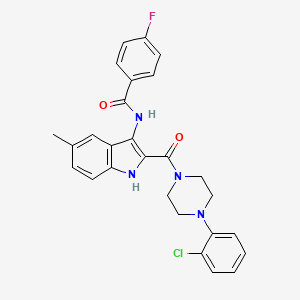
N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide" is a structurally complex molecule that likely serves as a ligand for neurological receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and their interactions with dopamine receptors, which could be relevant for understanding the pharmacological profile of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, as described in the synthesis of 1-(2,3-dichlorophenyl)piperazine . The synthesis of benzamide derivatives, as seen in the preparation of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, involves structural modifications to improve receptor affinity and selectivity . These methods could potentially be applied to the synthesis of "N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide" with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives significantly influences their affinity and selectivity towards dopamine receptors. Structural features such as the presence of a methoxy group, the length of the alkyl chain, and the nature of the amide bond are critical for receptor binding . The presence of a fluorine atom, as seen in the synthesis of N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, suggests that the compound could be used in imaging studies, such as positron emission tomography (PET) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, which introduces an alkyl group into a molecule, and reduction, which converts nitro groups to amines . The formation of the amide bond is a key step in creating the benzamide moiety, which is crucial for the interaction with dopamine receptors . These reactions are likely to be relevant in the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, are optimized to ensure adequate brain penetration and low nonspecific binding when targeting dopamine receptors . The introduction of halogen atoms, such as chlorine and fluorine, can affect these properties and thus the pharmacokinetic profile of the compound . The specific properties of "N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide" would need to be determined experimentally, but insights from related compounds suggest that careful design can lead to high receptor affinity and selectivity .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Studies
The compound has been explored for its affinity and activity on serotonin receptors. In a study, 1-(m-Chlorophenyl)piperazine (CPP), a related compound, showed to be a potent inhibitor of serotonin binding to membrane receptors from the rat brain, indicating its role as a serotonin receptor agonist. This suggests potential applications in studying serotonin-related functions and disorders (Fuller et al., 1981).
Radioligand Development for PET Imaging
The compound's derivatives have been investigated for their potential as brain imaging agents for positron emission tomography (PET). One study reported the synthesis of a fluorine-labeled derivative showing promising brain uptake in mice, indicating its potential as a brain PET imaging agent (Mou et al., 2009).
Investigating Mechanisms of Antidementia Drugs
N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960), a related piperazine derivative, was studied for its effect on neurotransmission, particularly its facilitatory action on hippocampal neurotransmission. This compound is developed as an antidementia drug, and its facilitatory action on neurotransmission without occluding the potentiation induced by tetanic stimulation suggests a unique mechanism of action, potentially independent of the tetanic long-term potentiation (Matsuyama et al., 2000). Another study on FK960 showed that it augments long-term potentiation in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices, indicating its potential role in improving cognitive functions (Matsuoka & Satoh, 1998).
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of related compounds have been extensively studied in animals. One such compound, a farnesyl-protein transferase inhibitor, showed species differences in its metabolism and pharmacokinetics in rats and dogs. The study provided insights into the biotransformation pathways and predicted hepatic clearance and half-life in humans, aiding in the drug development process (Singh et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O2/c1-17-6-11-22-20(16-17)24(31-26(34)18-7-9-19(29)10-8-18)25(30-22)27(35)33-14-12-32(13-15-33)23-5-3-2-4-21(23)28/h2-11,16,30H,12-15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBLKTWQVQABAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
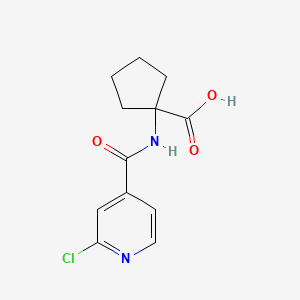
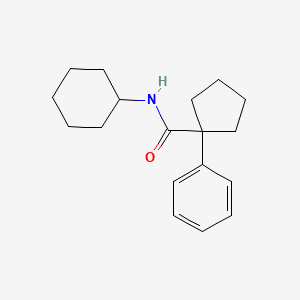
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

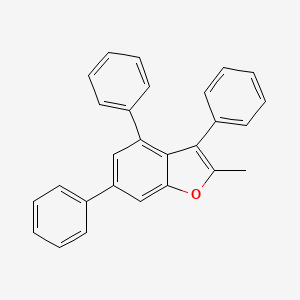
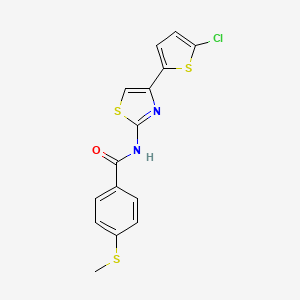
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
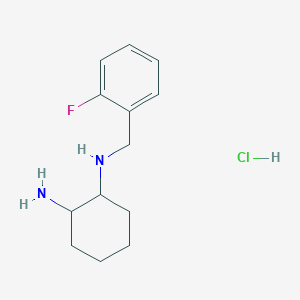
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)